molecular formula C9H14O B13254580 1-(But-3-en-1-yl)cyclobutane-1-carbaldehyde

1-(But-3-en-1-yl)cyclobutane-1-carbaldehyde

Cat. No.: B13254580
M. Wt: 138.21 g/mol
InChI Key: OLXFZNUVXSBVLV-UHFFFAOYSA-N
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Description

1-(But-3-en-1-yl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C₉H₁₄O It features a cyclobutane ring substituted with a but-3-en-1-yl group and an aldehyde functional group

Preparation Methods

The synthesis of 1-(But-3-en-1-yl)cyclobutane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under specific reaction conditions. For instance, the intramolecular cyclization of a but-3-en-1-yl-substituted precursor can be initiated using a strong base such as lithium diisopropylamide (LDA), followed by silylation to stabilize the cyclobutane ring . Industrial production methods may involve similar cyclization reactions but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(But-3-en-1-yl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The but-3-en-1-yl group can undergo electrophilic addition reactions, such as hydrohalogenation, where hydrogen halides (HX) add across the double bond to form haloalkanes.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction results in a primary alcohol.

Scientific Research Applications

1-(But-3-en-1-yl)cyclobutane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(But-3-en-1-yl)cyclobutane-1-carbaldehyde exerts its effects involves interactions with molecular targets and pathways. The cyclobutane ring provides a rigid framework that can influence the compound’s binding affinity and specificity for certain enzymes or receptors. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity .

Comparison with Similar Compounds

1-(But-3-en-1-yl)cyclobutane-1-carbaldehyde can be compared with other cyclobutane-containing compounds, such as:

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

1-but-3-enylcyclobutane-1-carbaldehyde

InChI

InChI=1S/C9H14O/c1-2-3-5-9(8-10)6-4-7-9/h2,8H,1,3-7H2

InChI Key

OLXFZNUVXSBVLV-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1(CCC1)C=O

Origin of Product

United States

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